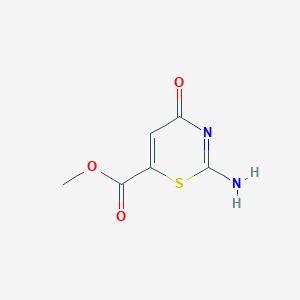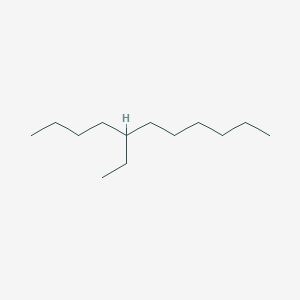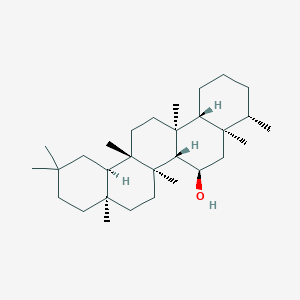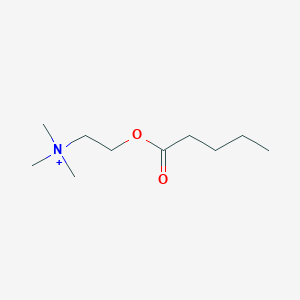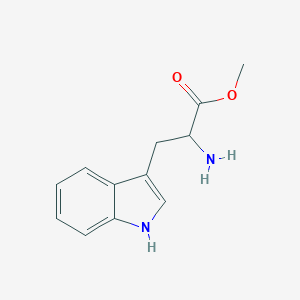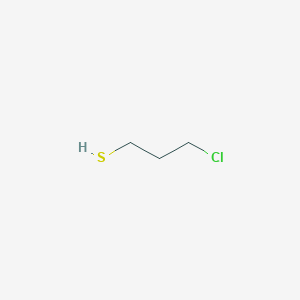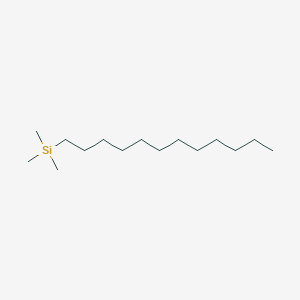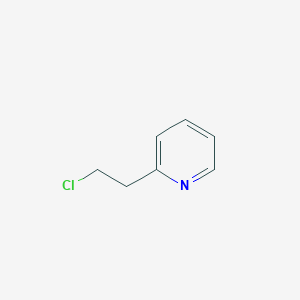
2-(2-Chloroethyl)pyridine
Descripción general
Descripción
2-(2-Chloroethyl)pyridine is a compound that has been studied in various contexts due to its potential applications in chemical synthesis and its structural similarity to other compounds of interest. It is an aromatic heterocycle that has been used in a variety of syntheses and has been the subject of structural and reactivity studies .
Synthesis Analysis
The synthesis of 2-(2-Chloroethyl)pyridine and related compounds has been explored in several studies. For instance, the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex has been prepared and characterized, providing insights into the reactivity of 2-(2-Chloroethyl)pyridine when coordinated to a palladium center . Additionally, the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines has been described, offering a route for the synthesis of pyridone derivatives starting with 2-picolines . Moreover, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine using a selective chlorinating reagent from 2-methylpyridine N-oxide has been reported, demonstrating the versatility of chloromethylpyridine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethyl)pyridine has been investigated through various spectroscopic and computational methods. The X-ray structure of the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex has been determined, revealing the trans isomer with respect to the palladium center . Additionally, the molecular structure and vibrational frequencies of 2,6-bis(chloromethyl)pyridine, a related compound, have been obtained using density functional theory (DFT) and compared with experimental data, providing insights into the structural characteristics of chloromethylpyridine derivatives .
Chemical Reactions Analysis
The reactivity of 2-(2-Chloroethyl)pyridine has been studied in various chemical reactions. For example, the elimination reaction of the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex with quinuclidine has been investigated, showing the formation of vinylpyridine and chloroethylpyridine . The study of photoadducts of chloroethylenes with 2-pyrones has also revealed the formation of cycloadducts and their subsequent reactions, which may involve chlorinated ethenyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloroethyl)pyridine and related compounds have been characterized through various studies. The bioassay of 2-(chloromethyl)pyridine hydrochloride, a structurally similar compound, has been conducted to assess its carcinogenicity, providing data on its biological effects . The thermodynamic functions of 2,6-bis(chloromethyl)pyridine have been calculated, offering information on its stability and reactivity .
Aplicaciones Científicas De Investigación
General Applications of 2-(2-Chloroethyl)pyridine
- Scientific Field : Organic Chemistry
- Application Summary : 2-(2-Chloroethyl)pyridine is a type of pyridinium salt. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .
Specific Experiment Involving 2-(2-Chloroethyl)pyridine
- Scientific Field : Organic Chemistry
- Application Summary : In a specific experiment, 2-(2-Chloroethyl)pyridine was used as a substrate in a base-induced β-elimination reaction .
- Methods of Application : The substrate 2-(2-Chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .
- Results or Outcomes : The second order rate constant for this reaction is kNOH = 4.59 × 10−4 dm3 mol−1 s−1 .
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts, which include 2-(2-Chloroethyl)pyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts, which include 2-(2-Chloroethyl)pyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGJXXACUQQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276770 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)pyridine | |
CAS RN |
16927-00-7 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

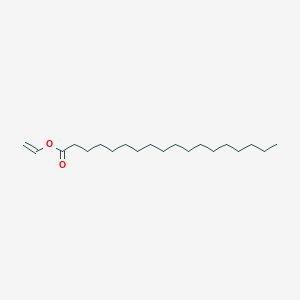
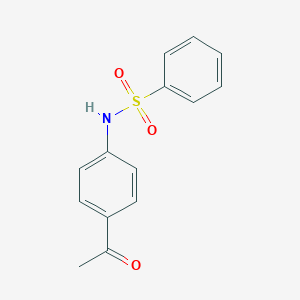
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
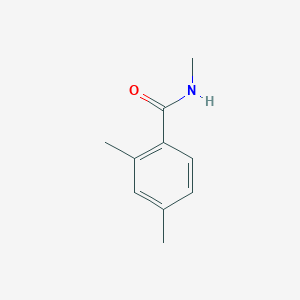
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
